

Does Atr-IN-14 have better solubility than other ATR inhibitors?

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Compound of Interest

Compound Name: Atr-IN-14

Cat. No.: B15621049

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ATR Inhibitor Solubility: A Comparative Analysis

The aqueous solubility of a drug candidate is a critical physicochemical property that significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its therapeutic efficacy. For researchers in oncology and drug development, understanding the solubility of Ataxia Telangiectasia and Rad3-related (ATR) inhibitors is paramount for selecting and developing promising therapeutic agents. This guide provides a comparative overview of the aqueous solubility of **ATR-IN-14** and other prominent ATR inhibitors, supported by available data and detailed experimental methodologies.

Comparative Solubility of ATR Inhibitors

A direct quantitative comparison of the aqueous solubility of **ATR-IN-14** with other ATR inhibitors is challenging due to a lack of standardized data in the public domain. Much of the available information comes from vendor datasheets, which may not specify the experimental conditions (e.g., pH, temperature, assay type) under which the solubility was determined. However, based on the available information, a qualitative and semi-quantitative comparison can be made.

Many kinase inhibitors, as a class of compounds, are known to be lipophilic and often exhibit low aqueous solubility. The data gathered for the ATR inhibitors discussed here aligns with this general observation. While specific $\mu\text{g/mL}$ or mM values for aqueous solubility are not consistently available for all compounds, the information suggests that formulation strategies are often necessary to overcome solubility limitations for in vivo applications.

ATR Inhibitor	Reported Aqueous Solubility	Solvent	Source
ATR-IN-14	Insoluble	Water	Vendor Data
Ceralasertib (AZD6738)	High aqueous solubility / Insoluble	Water / Water	[1] / [2]
0.16 mg/mL	1:5 Ethanol:PBS (pH 7.2)	[2]	
Berzosertib (VE-822)	Insoluble	Water	[2]
Elimusertib (BAY 1895344)	Significantly improved aqueous solubility	Water	[3]
50 mg/mL	Water (as hydrochloride salt)	[4]	

Note: The conflicting reports for ceralasertib ("high aqueous solubility" versus "insoluble") highlight the importance of standardized experimental protocols and the potential for different salt forms or experimental conditions to yield varying results. The high solubility reported for the hydrochloride salt of elimusertib suggests that salt formulation can be a critical strategy for improving the aqueous solubility of ATR inhibitors.

Experimental Protocols

To provide a framework for the reproducible assessment of ATR inhibitor solubility, a detailed protocol for a common method, the kinetic solubility assay using High-Performance Liquid Chromatography (HPLC), is provided below.

Kinetic Solubility Assay Protocol

Objective: To determine the kinetic aqueous solubility of an ATR inhibitor in a buffered solution, simulating physiological pH. This method is a high-throughput approach suitable for early drug discovery.

Materials:

- Test ATR inhibitor compound
- Dimethyl sulfoxide (DMSO), HPLC grade
- Phosphate-buffered saline (PBS), pH 7.4
- HPLC system with a UV detector
- Appropriate HPLC column (e.g., C18)
- 96-well plates (polypropylene)
- Plate shaker
- Centrifuge with plate rotor or filtration apparatus with 96-well filter plates (e.g., 0.45 μm)

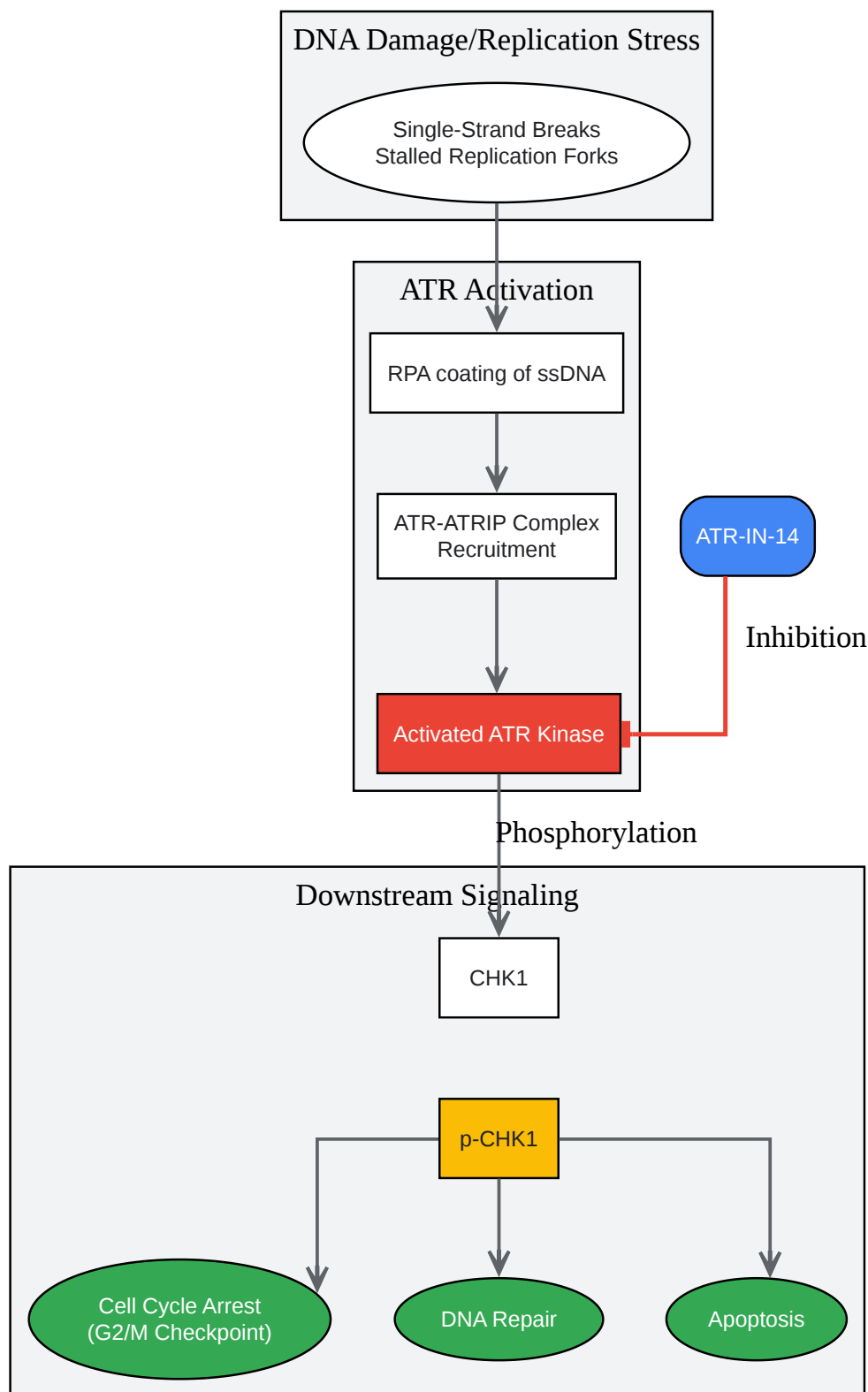
Procedure:

- Preparation of Stock Solution:
 - Prepare a 10 mM stock solution of the ATR inhibitor in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary.
- Preparation of Calibration Standards:
 - Create a series of calibration standards by diluting the 10 mM stock solution with DMSO to concentrations ranging from, for example, 1 μM to 100 μM .
 - Further dilute an aliquot of each DMSO standard into PBS (pH 7.4) containing the same final percentage of DMSO as the test samples (e.g., 1%).
- Sample Preparation:
 - Dispense 198 μL of PBS (pH 7.4) into the wells of a 96-well plate.
 - Add 2 μL of the 10 mM stock solution of the ATR inhibitor to the PBS, resulting in a final theoretical concentration of 100 μM and a final DMSO concentration of 1%.
 - Prepare a vehicle control well containing 198 μL of PBS and 2 μL of DMSO.

- Incubation:
 - Seal the 96-well plate and place it on a plate shaker at room temperature for a defined period, typically 1 to 2 hours, to allow for equilibration.
- Separation of Undissolved Compound:
 - Centrifugation Method: Centrifuge the plate at high speed (e.g., 3000 x g) for 20-30 minutes to pellet any precipitate.
 - Filtration Method: Use a 96-well filter plate and a vacuum manifold to filter the samples and remove any precipitate.
- HPLC Analysis:
 - Carefully transfer an aliquot of the supernatant (from the centrifugation method) or the filtrate to an HPLC vial or another 96-well plate for analysis.
 - Inject the calibration standards, the test samples, and the vehicle control onto the HPLC system.
 - Analyze the samples using a suitable gradient method and detect the compound at its maximum absorbance wavelength (λ_{max}).
- Data Analysis:
 - Generate a calibration curve by plotting the peak area of the calibration standards against their known concentrations.
 - Determine the concentration of the dissolved ATR inhibitor in the test samples by interpolating their peak areas from the calibration curve. This concentration represents the kinetic solubility of the compound under the tested conditions.

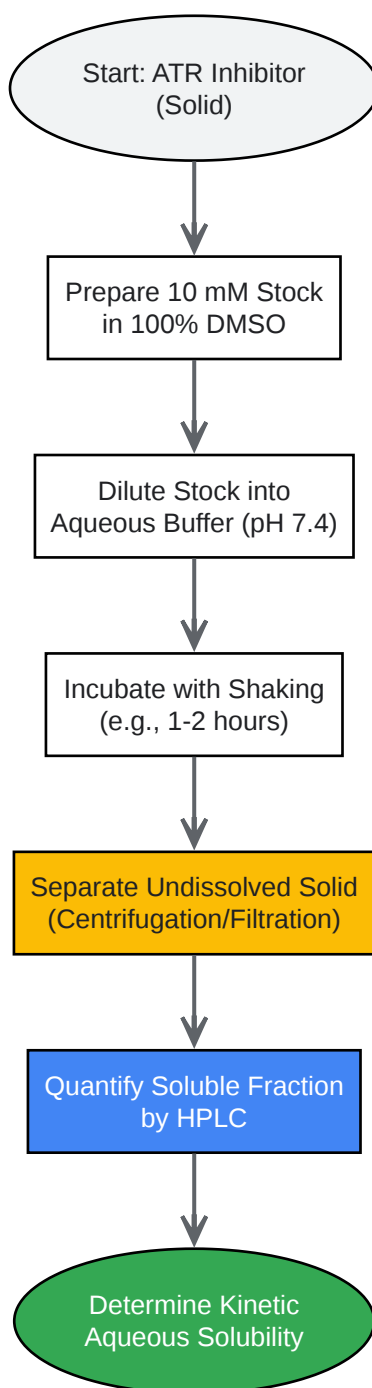
Visualizing the ATR Signaling Pathway and Experimental Workflow

To better understand the biological context of ATR inhibition and the experimental process of solubility determination, the following diagrams are provided.



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Caption: Simplified ATR signaling pathway in response to DNA damage and the point of intervention for an ATR inhibitor.



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Caption: Experimental workflow for determining the kinetic aqueous solubility of an ATR inhibitor.

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